molecular formula C11H10F3N3 B3087674 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine CAS No. 1177281-31-0

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine

Cat. No.: B3087674
CAS No.: 1177281-31-0
M. Wt: 241.21 g/mol
InChI Key: UBKGXDQDKOEEEL-UHFFFAOYSA-N
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Description

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields .

Preparation Methods

The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine typically involves the following steps:

Biological Activity

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a pyrazole derivative notable for its unique trifluoromethyl substitution, which enhances its lipophilicity and metabolic stability. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C11H10F3N3
  • Molecular Weight : 241.21 g/mol
  • CAS Number : 1240572-94-4

Biological Activities

The biological activity of this compound has been explored through various studies, indicating potential applications in pharmacology.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives inhibit cell proliferation in various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

Table 1 summarizes the cytotoxic activities of related compounds:

CompoundCell LineIC50 (µM)
OSU-03012HCT-11620
OSU-03012MCF-730
OSU-03012HeLa25

The IC50 values indicate the concentration required for 50% inhibition of cell viability, demonstrating the efficacy of these compounds in targeting cancer cells.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For example, OSU-03012, a compound derived from a similar structure, was shown to inhibit p21-activated kinases (PAKs), which are crucial for regulating cell motility and proliferation. The inhibition of PAK activity led to reduced phosphorylation of AKT and subsequent effects on cell survival and migration .

Case Studies

A notable study investigated the effects of a related compound on thyroid cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through a mechanism involving PAK inhibition. This study highlights the potential of pyrazole derivatives in treating various cancers by targeting specific signaling pathways .

Comparative Analysis with Similar Compounds

When compared to other trifluoromethyl-substituted pyrazoles, such as 4-(trifluoromethyl)benzylamine and 3-(trifluoromethyl)pyrazole, this compound exhibits unique biological profiles due to its specific substitution pattern. This structural uniqueness influences both its chemical reactivity and biological activity, making it a valuable candidate for further research .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKGXDQDKOEEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200027
Record name 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177281-31-0
Record name 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177281-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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